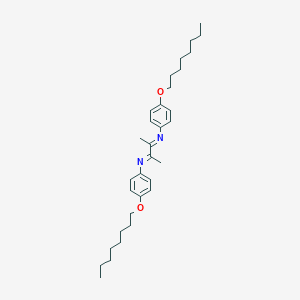
2-N,3-N-bis(4-octoxyphenyl)butane-2,3-diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis[4-(octyloxy)phenyl]-2,3-butanediimine: is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two octyloxyphenyl groups attached to a butanediimine core, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis[4-(octyloxy)phenyl]-2,3-butanediimine typically involves the reaction of 4-(octyloxy)aniline with 2,3-butanedione under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and recrystallization ensures the compound’s high purity, which is essential for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis[4-(octyloxy)phenyl]-2,3-butanediimine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it useful in different contexts.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, N,N’-Bis[4-(octyloxy)phenyl]-2,3-butanediimine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, this compound can be used as a probe to study various biochemical processes. Its ability to interact with biological molecules makes it a valuable tool in understanding cellular mechanisms.
Medicine: In medicine, derivatives of N,N’-Bis[4-(octyloxy)phenyl]-2,3-butanediimine may have potential therapeutic applications. Research is ongoing to explore its use in drug development and delivery systems.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its properties make it suitable for applications requiring high stability and performance.
Mechanism of Action
The mechanism of action of N,N’-Bis[4-(octyloxy)phenyl]-2,3-butanediimine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and influencing various biochemical pathways. This interaction is crucial for its applications in research and medicine.
Comparison with Similar Compounds
- 4-Octyloxyphenylboronic acid
- N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine
Comparison: Compared to similar compounds, N,N’-Bis[4-(octyloxy)phenyl]-2,3-butanediimine stands out due to its unique structural features and versatile reactivity
Properties
Molecular Formula |
C32H48N2O2 |
|---|---|
Molecular Weight |
492.7 g/mol |
IUPAC Name |
2-N,3-N-bis(4-octoxyphenyl)butane-2,3-diimine |
InChI |
InChI=1S/C32H48N2O2/c1-5-7-9-11-13-15-25-35-31-21-17-29(18-22-31)33-27(3)28(4)34-30-19-23-32(24-20-30)36-26-16-14-12-10-8-6-2/h17-24H,5-16,25-26H2,1-4H3 |
InChI Key |
OBGPUSGKIMSYEP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC=C(C=C1)N=C(C)C(=NC2=CC=C(C=C2)OCCCCCCCC)C |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)N=C(C)C(=NC2=CC=C(C=C2)OCCCCCCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-(4-chlorobenzylidene)-7-(4-methylphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B287842.png)
![2,6-Bis(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B287843.png)

![6-[1,1'-Biphenyl]-4-yl-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B287847.png)
![10-(2-chlorobenzylidene)-7-(4-methylphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B287848.png)
![3-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine](/img/structure/B287849.png)
![3'-methyl-3,4-dihydrospiro(2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazine-3,1'-cyclohexane)-6(7H)-one](/img/structure/B287850.png)
![4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine](/img/structure/B287853.png)
![3,4,6-triphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B287854.png)
![2-[(2-hydroxy-1-naphthyl)methylene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B287855.png)
![6-[1,1'-biphenyl]-4-yl-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B287856.png)
![6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B287858.png)
![1-(4-bromophenyl)-2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}ethanone](/img/structure/B287859.png)
